molecular formula C20H17F2N3O B2940169 N-(2-fluorophenyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 900012-51-3

N-(2-fluorophenyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Cat. No.: B2940169
CAS No.: 900012-51-3
M. Wt: 353.373
InChI Key: LQURNUJELCGXPK-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a fluorinated heterocyclic compound featuring a bicyclic pyrrolo[1,2-a]pyrazine core. The molecule is substituted with two fluorophenyl groups: a 4-fluorophenyl at the 1-position and a 2-fluorophenyl carboxamide at the 2-position.

Properties

IUPAC Name

N-(2-fluorophenyl)-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O/c21-15-9-7-14(8-10-15)19-18-6-3-11-24(18)12-13-25(19)20(26)23-17-5-2-1-4-16(17)22/h1-11,19H,12-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQURNUJELCGXPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves the following steps:

    Formation of Pyrrolopyrazine Core: The pyrrolopyrazine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted hydrazine and a diketone.

    Introduction of Fluorophenyl Groups: The fluorophenyl groups can be introduced through nucleophilic aromatic substitution reactions using fluorobenzene derivatives.

    Carboxamide Formation: The carboxamide group can be introduced through an amidation reaction using a suitable amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve high yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolopyrazine core, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions (e.g., solvents, temperature).

Major Products

    Oxidized Derivatives: Products with additional oxygen-containing functional groups.

    Reduced Derivatives: Products with amine or other reduced functional groups.

    Substituted Derivatives: Products with various functional groups replacing the fluorophenyl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving pyrrolopyrazine derivatives.

    Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound may involve interactions with specific molecular targets, such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA processes.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Reference
Target Compound Pyrrolo[1,2-a]pyrazine 1-(4-fluorophenyl), N-(2-fluorophenyl) C20H16F2N3O 352.36* -
1-(4-Fluorophenyl)-N-(tert-butyl) analog Pyrrolo[1,2-a]pyrazine 1-(4-fluorophenyl), N-tert-butyl C18H22FN3O 315.39
Pyrazoline derivatives () Pyrazoline 4-fluorophenyl, bromo/chlorophenyl Varies 238–320
Pyrrolo[1,2-b]pyridazine () Pyrrolo[1,2-b]pyridazine Difluorophenyl, trifluoromethyl C23H18F5N5O3 531.42

*Calculated based on structural analogs.

  • Fluorophenyl vs.
  • Halogenated Substituents : Bromo/chlorophenyl groups in pyrazoline derivatives () increase molecular weight and polarizability but may reduce metabolic stability compared to fluorophenyl groups .

Molecular and Physicochemical Properties

  • Lipophilicity : The target compound’s dual fluorophenyl groups enhance logP compared to the tert-butyl analog (), favoring membrane permeability but risking solubility limitations .
  • Hydrogen Bonding: The carboxamide group in the target compound provides hydrogen-bond donor/acceptor sites, similar to morpholine-containing pyrrolo-pyridazines (), which may improve target affinity .

Biological Activity

N-(2-fluorophenyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a heterocyclic compound belonging to the pyrrolo[1,2-a]pyrazine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurobiology. The presence of fluorine atoms in its structure may enhance its pharmacological properties by improving metabolic stability and bioavailability.

Chemical Structure

The molecular formula of this compound is C18H15F2N3O. Its structure includes a carboxamide group attached to a pyrrolo[1,2-a]pyrazine core, which is further substituted with fluorinated phenyl groups.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance:

  • Inhibition of Cell Proliferation : Compounds related to pyrrolo[1,2-a]pyrazines have demonstrated potent inhibitory effects on various cancer cell lines including HeLa and A375 cells. The IC50 values for related compounds range from 0.36 µM to 1.8 µM against cyclin-dependent kinases (CDK) .
  • Mechanism of Action : The mechanism often involves the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways.

Neuroprotective Effects

Fluorinated derivatives have also shown promise in neuroprotection:

  • Acetylcholinesterase Inhibition : Similar compounds have been reported to inhibit acetylcholinesterase (AChE), which is crucial for the management of Alzheimer’s disease. For example, a related compound showed an IC50 value of 20.15 µM against AChE .
  • Behavioral Studies : In vivo studies have indicated improvements in memory impairment models when treated with these compounds.

Synthesis and Evaluation

The synthesis of this compound typically involves:

  • Condensation Reactions : The reaction between 2-fluoroaniline and 4-fluorobenzoyl chloride forms intermediates that undergo cyclization to yield the target compound.
  • Optimization : Various reaction conditions such as temperature and solvent choice are optimized for yield enhancement .

Comparative Biological Activity

A comparative analysis with other fluorinated compounds reveals that:

Compound NameIC50 (µM)Activity Type
Compound A0.36CDK Inhibition
Compound B20.15AChE Inhibition
N-(2-fluorophenyl)-...TBDTBD

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